molecular formula C16H19BrN2O3 B3182734 4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one CAS No. 1202859-57-1

4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one

Cat. No. B3182734
CAS RN: 1202859-57-1
M. Wt: 367.24 g/mol
InChI Key: YIPSJYVFQXXIKK-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one (4-Br-3-CHMI-7-MOI) is an organic compound with a complex molecular structure and a wide range of applications in scientific research. It has been widely used in studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, as well as its potential for future applications. In

Scientific Research Applications

4-Br-3-CHMI-7-MOI has been widely used in scientific research due to its unique properties. It has been used in studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It has also been used as a starting material for the synthesis of other compounds. In addition, 4-Br-3-CHMI-7-MOI has been used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 4-Br-3-CHMI-7-MOI is not fully understood. However, it is believed to interact with receptors in the body to produce its effects. It is believed to bind to certain receptors in the body and activate them, leading to the desired effects. This mechanism is similar to that of other compounds, such as opioids and cannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-3-CHMI-7-MOI are not fully understood. However, it has been shown to have some effects on the body, such as reducing inflammation and pain. In addition, it has been shown to have an anticonvulsant effect and to reduce anxiety in animal models.

Advantages and Limitations for Lab Experiments

4-Br-3-CHMI-7-MOI has several advantages and limitations for lab experiments. The main advantage is its relatively low cost and availability. In addition, it is easy to synthesize and can be used as a starting material for the synthesis of other compounds. However, it is not very stable and can degrade over time. Additionally, its mechanism of action is not fully understood, so its effects on the body may not be completely predictable.

Future Directions

There are several potential future directions for 4-Br-3-CHMI-7-MOI. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, it could be used as a starting material for the synthesis of other compounds, such as antibiotics, antivirals, and anti-inflammatory agents. It could also be used in the development of new drugs and therapies. Finally, it could be used in the development of new materials, such as polymers, for use in various applications.

properties

IUPAC Name

(3Z)-4-bromo-3-(cyclohexylmethoxyimino)-7-methoxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-21-12-8-7-11(17)13-14(12)18-16(20)15(13)19-22-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPSJYVFQXXIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C(=NOCC3CCCCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)Br)/C(=N/OCC3CCCCC3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680307
Record name 4-Bromo-3-[(cyclohexylmethoxy)amino]-7-methoxy-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one

CAS RN

1202859-57-1
Record name 4-Bromo-3-[(cyclohexylmethoxy)amino]-7-methoxy-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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